3-Bromo-1-methylimidazo[1,2-b]pyrazole-7-carboxylic acid
Description
Properties
IUPAC Name |
3-bromo-1-methylimidazo[1,2-b]pyrazole-7-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3O2/c1-10-3-5(8)11-6(10)4(2-9-11)7(12)13/h2-3H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXEDJJAVEAESQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N2C1=C(C=N2)C(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-methylimidazo[1,2-b]pyrazole-7-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-bromo-1-methylimidazole with hydrazine derivatives, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-methylimidazo[1,2-b]pyrazole-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Halogen substitution reactions are common, where the bromine atom can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
3-Bromo-1-methylimidazo[1,2-b]pyrazole-7-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Mechanism of Action
The mechanism of action of 3-Bromo-1-methylimidazo[1,2-b]pyrazole-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1-methylimidazole: A precursor in the synthesis of the target compound.
1-Methylimidazo[1,2-b]pyrazole: A structurally similar compound with different substituents.
3-Bromo-1H-pyrazole: Another related compound with a pyrazole ring.
Uniqueness
3-Bromo-1-methylimidazo[1,2-b]pyrazole-7-carboxylic acid is unique due to its combination of imidazole and pyrazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
3-Bromo-1-methylimidazo[1,2-b]pyrazole-7-carboxylic acid is a heterocyclic compound notable for its unique structural features, combining imidazole and pyrazole rings. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial properties. This article examines the biological activity of this compound, supported by relevant data tables and research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₇H₆BrN₃O₂ |
| Molecular Weight | 232.04 g/mol |
| CAS Number | 2243504-23-4 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. It is believed to modulate enzyme activity and receptor interactions, leading to significant biological effects. The precise molecular pathways influenced by this compound remain an active area of research.
Anticancer Properties
Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, a derivative of imidazo[1,2-b]pyrazole demonstrated significant cytotoxic effects on HL-60 leukemia cells, inducing apoptosis through a caspase-dependent mechanism. The study reported that treatment with the compound led to increased levels of cleaved caspase-3 and mitochondrial depolarization, indicating a pathway towards programmed cell death .
Key Findings:
- Induces differentiation and apoptosis in immature myeloid cells.
- Shows cytotoxic effects in nanomolar concentrations.
- Mechanism involves activation of apoptosis-related proteins.
Antimicrobial Activity
In addition to its anticancer properties, this compound has been studied for its antimicrobial effects. Preliminary results suggest that it may inhibit the growth of certain bacterial strains, although specific mechanisms and efficacy levels require further investigation.
Case Study 1: Cytotoxicity in Leukemia Cells
A study investigated the effects of various imidazo[1,2-b]pyrazole derivatives on HL-60 cells. The results indicated that this compound exhibited potent cytotoxicity with an IC50 value in the low micromolar range. The compound's ability to induce differentiation coupled with apoptosis was noted as a promising therapeutic strategy against acute myeloid leukemia .
Case Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship study was conducted to optimize the biological activity of imidazo[1,2-b]pyrazole derivatives. Modifications to the core structure led to enhanced potency against cancer cell lines. This research underscores the importance of chemical modifications in developing more effective therapeutic agents .
Q & A
Q. How can researchers optimize the synthesis of 3-Bromo-1-methylimidazo[1,2-b]pyrazole-7-carboxylic acid?
Methodological steps include:
- Reaction design : Employ one-pot multi-step reactions to reduce intermediate isolation, as demonstrated in similar imidazo[1,2-b]pyrazole syntheses (e.g., using diethyl dicarboxylate intermediates) .
- Condition optimization : Use Design of Experiments (DoE) to systematically vary parameters (temperature, catalyst loading, solvent ratios) and identify optimal conditions with minimal trials .
- Purification : Apply flash chromatography (e.g., cyclohexane/ethyl acetate gradients) for high-purity isolation, as validated in related brominated heterocycle syntheses .
Q. What analytical techniques are critical for confirming the structure of this compound?
Key methodologies:
- NMR spectroscopy : Use H and C NMR in deuterated solvents (e.g., DMSO-d) to assign substituent positions, referencing chemical shifts of analogous imidazo[1,2-b]pyrazole derivatives .
- Mass spectrometry : High-Resolution Mass Spectrometry (HRMS) with electrospray ionization (ESI) to verify molecular weight (e.g., observed vs. calculated mass error < 2 ppm) .
- Infrared spectroscopy : Confirm functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm) and absence of impurities .
Q. What are common challenges in purifying brominated imidazo[1,2-b]pyrazole derivatives, and how can they be addressed?
- Challenge : Bromine-containing byproducts (e.g., di-brominated isomers) may co-elute with the target compound.
- Solution : Optimize chromatography gradients (e.g., stepwise ethyl acetate increases) to enhance separation . Use preparative HPLC for stubborn impurities, ensuring ≥98% purity as per analytical standards .
Advanced Research Questions
Q. How can computational methods enhance the design of reactions involving this compound?
- Quantum chemical calculations : Predict reaction pathways (e.g., Fukui indices for electrophilic bromination sites) to guide regioselective synthesis .
- Machine learning : Train models on existing reaction data (e.g., Suzuki coupling yields with brominated heterocycles) to predict optimal catalysts (e.g., Pd(PPh)) and solvent systems .
Q. What strategies resolve contradictions in spectral data during structural validation?
- Cross-validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated chemical shifts for ambiguous signals .
- Isotopic labeling : Synthesize N-labeled analogs to clarify nitrogen environment assignments in complex splitting patterns .
Q. How can researchers evaluate the biological activity of this compound in targeted assays?
- In vitro testing : Screen against enzyme targets (e.g., kinases) using fluorescence polarization assays, referencing bioactivity protocols for structurally related imidazo[1,2-b]pyrazoles .
- Structure-Activity Relationship (SAR) : Introduce substituents at the 1-methyl or 7-carboxylic acid positions and correlate changes with inhibitory potency .
Q. What scale-up challenges arise for this compound, and how can DoE mitigate them?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
